5-Fluoro-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
5-Fluoro-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a fluoropyrimidine moiety, a piperazine ring, and an oxazole ring, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Intermediate: The starting material, 5-fluoropyrimidine, is reacted with piperazine under controlled conditions to form 5-fluoropyrimidin-2-ylpiperazine.
Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the piperazine nitrogen.
Cyclization: The resulting compound undergoes cyclization with an appropriate oxazole precursor to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoropyrimidine moiety allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
5-Fluoro-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. The piperazine ring may interact with neurotransmitter receptors, while the oxazole ring can participate in various biochemical reactions. These interactions contribute to the compound’s bioactivity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline: Shares the fluoropyrimidine and piperazine moieties but lacks the oxazole ring.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine ring but has a benzothiazole instead of an oxazole ring.
1-(2-Pyrimidyl)piperazine: Contains a piperazine ring with a pyrimidine moiety but lacks the oxazole ring and methyl group.
Uniqueness
5-Fluoro-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its combination of fluoropyrimidine, piperazine, and oxazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-10-6-12(17-20-10)9-18-2-4-19(5-3-18)13-15-7-11(14)8-16-13/h6-8H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNAIYXJDDXHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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